2-Bromo-3-fluoro-5-hydroxybenzaldehyde
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Overview
Description
2-Bromo-3-fluoro-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2 It is a derivative of benzaldehyde, featuring bromine, fluorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-fluoro-5-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination and fluorination of hydroxybenzaldehyde derivatives. For instance, starting with 2-hydroxybenzaldehyde, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequent fluorination can be carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluoro-5-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: NaOMe, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: 2-Bromo-3-fluoro-5-hydroxybenzoic acid.
Reduction: 2-Bromo-3-fluoro-5-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used .
Scientific Research Applications
2-Bromo-3-fluoro-5-hydroxybenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-5-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, which is valuable in drug discovery and development .
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzaldehyde
- 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
- 5-Bromo-3-fluorosalicylaldehyde
- 2-Bromo-5-hydroxybenzaldehyde
Comparison: 2-Bromo-3-fluoro-5-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group. This combination of functional groups imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the hydroxyl group enhances its solubility in polar solvents, while the bromine and fluorine atoms influence its electrophilic and nucleophilic substitution reactions .
Properties
IUPAC Name |
2-bromo-3-fluoro-5-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-7-4(3-10)1-5(11)2-6(7)9/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBFRQXZSAFVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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